Benzyl N-(2-{4-[(1-adamantylamino)carbonyl]anilino}-1-benzyl-2-oxoethyl)carbamate
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Overview
Description
Benzyl N-(2-{4-[(1-adamantylamino)carbonyl]anilino}-1-benzyl-2-oxoethyl)carbamate is a complex organic compound that features a benzyl group, an adamantylamino group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-(2-{4-[(1-adamantylamino)carbonyl]anilino}-1-benzyl-2-oxoethyl)carbamate typically involves multiple steps. One common method involves the reaction of 2-{4-[(1-adamantylamino)carbonyl]anilino}-1-benzyl-2-oxoethylamine with benzyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(2-{4-[(1-adamantylamino)carbonyl]anilino}-1-benzyl-2-oxoethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and carbamate groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in pyridine.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
Benzyl N-(2-{4-[(1-adamantylamino)carbonyl]anilino}-1-benzyl-2-oxoethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Benzyl N-(2-{4-[(1-adamantylamino)carbonyl]anilino}-1-benzyl-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantylamino group is known for its ability to enhance binding affinity and specificity, potentially leading to the inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-(1-{[(3,4-dimethoxyphenethyl)amino]carbonyl}-2-methylpropyl)carbamate
- Benzyl {2-[(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate
Uniqueness
Benzyl N-(2-{4-[(1-adamantylamino)carbonyl]anilino}-1-benzyl-2-oxoethyl)carbamate is unique due to the presence of the adamantylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and binding affinity, making it a valuable candidate for various applications in research and industry.
Properties
Molecular Formula |
C34H37N3O4 |
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Molecular Weight |
551.7 g/mol |
IUPAC Name |
benzyl N-[1-[4-(1-adamantylcarbamoyl)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C34H37N3O4/c38-31(37-34-19-25-15-26(20-34)17-27(16-25)21-34)28-11-13-29(14-12-28)35-32(39)30(18-23-7-3-1-4-8-23)36-33(40)41-22-24-9-5-2-6-10-24/h1-14,25-27,30H,15-22H2,(H,35,39)(H,36,40)(H,37,38) |
InChI Key |
BTTBVAOAGUSUFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=C(C=C4)NC(=O)C(CC5=CC=CC=C5)NC(=O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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